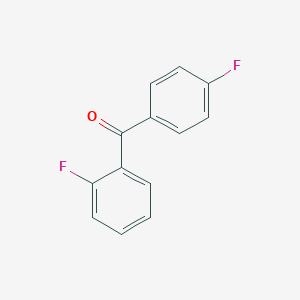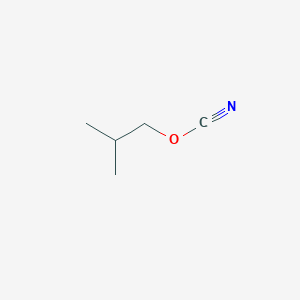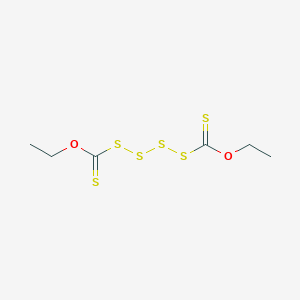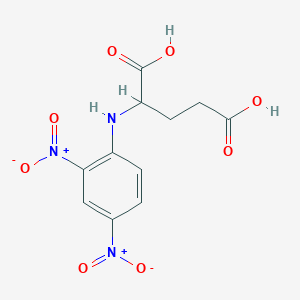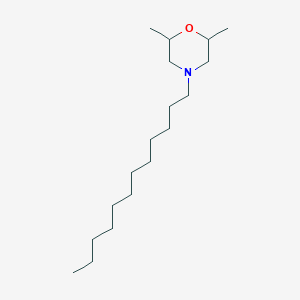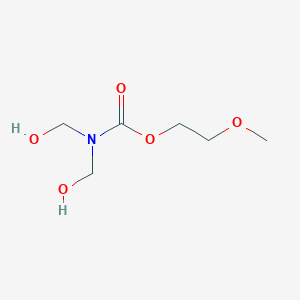
2-Methoxyethyl bis(hydroxymethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl bis(hydroxymethyl)carbamate, also known as MEBOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-Methoxyethyl bis(hydroxymethyl)carbamate functions as a carbamate compound, which means that it contains a carbonyl group and a nitrogen atom that can form a reversible bond with an enzyme's active site. 2-Methoxyethyl bis(hydroxymethyl)carbamate is believed to inhibit chitin synthesis in insects by binding to chitin synthase enzymes, which are responsible for the production of chitin, a key component of insect exoskeletons.
Effets Biochimiques Et Physiologiques
2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for various applications. In terms of its physiological effects, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been shown to be biocompatible and non-immunogenic, meaning it does not elicit an immune response in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its biocompatibility and low toxicity, making it a safe and effective option for various applications. However, one limitation of 2-Methoxyethyl bis(hydroxymethyl)carbamate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for 2-Methoxyethyl bis(hydroxymethyl)carbamate research. One area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based drug delivery systems for various applications, including cancer treatment and gene therapy. Another area of interest is the development of 2-Methoxyethyl bis(hydroxymethyl)carbamate-based pesticides for agricultural use. Additionally, 2-Methoxyethyl bis(hydroxymethyl)carbamate's potential as a crosslinking agent for polymers could lead to the development of new materials with unique properties.
Méthodes De Synthèse
2-Methoxyethyl bis(hydroxymethyl)carbamate can be synthesized through the reaction between 2-methoxyethylamine and formaldehyde in the presence of sodium hydroxide. The reaction produces a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
2-Methoxyethyl bis(hydroxymethyl)carbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential drug delivery system due to its biocompatibility and ability to encapsulate drugs. In agriculture, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been explored as a potential pesticide due to its ability to inhibit insect chitin synthesis. In material science, 2-Methoxyethyl bis(hydroxymethyl)carbamate has been investigated as a potential crosslinking agent for polymers.
Propriétés
Numéro CAS |
10143-22-3 |
|---|---|
Nom du produit |
2-Methoxyethyl bis(hydroxymethyl)carbamate |
Formule moléculaire |
C6H13NO5 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
2-methoxyethyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO5/c1-11-2-3-12-6(10)7(4-8)5-9/h8-9H,2-5H2,1H3 |
Clé InChI |
SKJLIATVTKHMNL-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)N(CO)CO |
SMILES canonique |
COCCOC(=O)N(CO)CO |
Autres numéros CAS |
10143-22-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



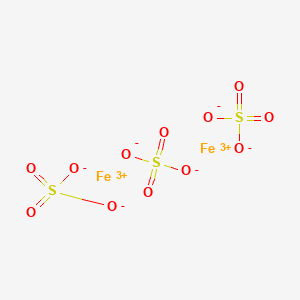
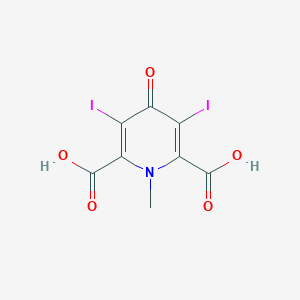
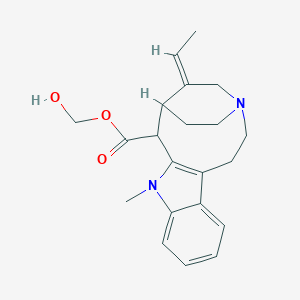
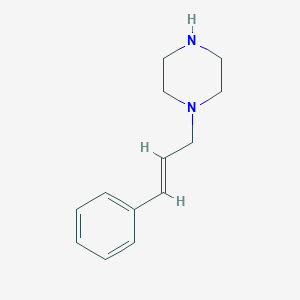
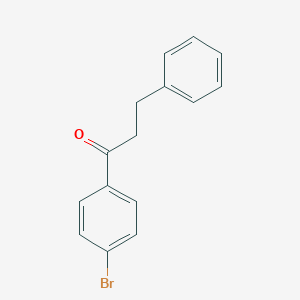
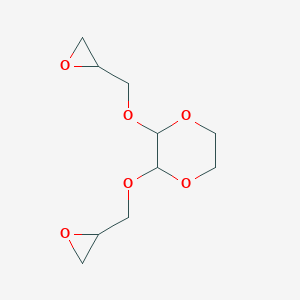
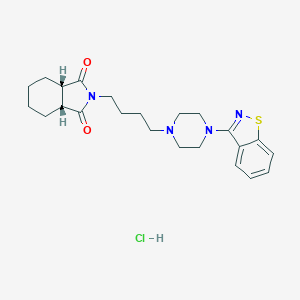
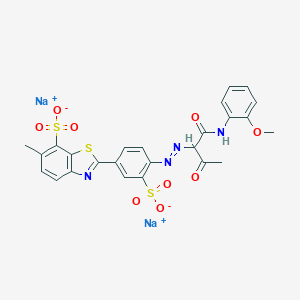
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
